DJT06001

Factor Xa inhibitor aqueous solubility formulation development

DJT06001 is a synthetic, orally bioavailable, direct Factor Xa (FXa) inhibitor (Ki=0.99 nM) with an oxazoloquinoline carboxamide scaffold distinct from rivaroxaban, apixaban, or edoxaban. It delivers 7.4-fold higher aqueous solubility (0.059 vs 0.008 mg/mL) and 1.73-fold higher oral bioavailability in rat (85.7% vs 49.5%) than rivaroxaban in head-to-head studies. At equi-efficacious antithrombotic doses, DJT06001 produces less bleeding than rivaroxaban, demonstrating a wider therapeutic index. With >10,000-fold selectivity over related serine proteases and validated PK/PD in dogs and cynomolgus monkeys, it is the superior tool compound for preclinical thrombosis, hemostasis, and FXa inhibitor safety profiling studies.

Molecular Formula C21H20ClN3O5S
Molecular Weight 461.92
CAS No. 1628182-40-0
Cat. No. B607134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDJT06001
CAS1628182-40-0
SynonymsDJT06001;  DJT-06001;  DJT 06001
Molecular FormulaC21H20ClN3O5S
Molecular Weight461.92
Structural Identifiers
SMILESO=C(C1=CC=C(Cl)S1)NC[C@@H]2OC(N3[C@@]2([H])CCC4=C3C=CC(N5C(COCC5)=O)=C4)=O
InChIInChI=1S/C21H20ClN3O5S/c22-18-6-5-17(31-18)20(27)23-10-16-15-3-1-12-9-13(24-7-8-29-11-19(24)26)2-4-14(12)25(15)21(28)30-16/h2,4-6,9,15-16H,1,3,7-8,10-11H2,(H,23,27)/t15-,16-/m0/s1
InChIKeyDWIJIDWSULQVIV-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DJT06001 (CAS 1628182-40-0): Procurement-Grade Factor Xa Inhibitor with Defined Physicochemical and Pharmacokinetic Differentiation


DJT06001 is a synthetic, orally bioavailable, direct Factor Xa (FXa) inhibitor belonging to the oxazoloquinoline carboxamide structural class, with the IUPAC name 5-chloro-N-[[(3S,3aS)-3,3a,4,5-tetrahydro-1-oxo-7-(3-oxo-4-morpholinyl)-1H-oxazolo[3,4-a]quinolin-3-yl]methyl]-2-thiophenecarboxamide, a molecular formula of C21H20ClN3O5S, and a molecular weight of 461.92 g/mol [1]. The compound was identified through a systematic screening campaign of over 100 designed analogs and characterized as a potent, highly selective, reversible FXa inhibitor with an inhibitory constant (Ki) of 0.99 nM for free human FXa and >10,000-fold selectivity over related serine proteases [1]. DJT06001 was specifically engineered with a structural modification that conferred a 7.4-fold increase in aqueous solubility and a 1.73-fold improvement in oral bioavailability compared with rivaroxaban, the first-in-class direct oral FXa inhibitor [1].

Why FXa Inhibitor Panel Compounds Cannot Substitute for DJT06001 in Preclinical Anticoagulation Studies


Oral direct FXa inhibitors—including rivaroxaban, apixaban, edoxaban, and betrixaban—share a conserved molecular target yet diverge substantially in aqueous solubility, oral bioavailability, species-dependent potency, and hemorrhagic liability profiles, making simple interchange of these agents in preclinical thrombosis and hemostasis models a source of irreproducible results [1][2]. DJT06001 was directly benchmarked against rivaroxaban within a single experimental framework and demonstrated a 7.4-fold higher maximum saturated solubility in deionized water (0.059 vs. 0.008 mg/mL) and a 1.73-fold higher oral bioavailability in rat (85.7% vs. 49.5%), meaning that equimolar dosing in in vivo protocols will yield substantially different plasma exposure between the two compounds [1]. Furthermore, DJT06001 produced less bleeding than rivaroxaban in the rat tail bleeding model at doses matched for equivalent antithrombotic efficacy, indicating that the therapeutic index is not a conserved class property but is compound-specific [1]. Because DJT06001 occupies a distinct chemical space—with an oxazoloquinoline core rather than the oxazolidinone scaffold of rivaroxaban or the pyrazole-carboxamide core of apixaban—its selectivity, off-target binding, and metabolic liability cannot be inferred from any other FXa inhibitor [1].

DJT06001 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


Aqueous Solubility: 7.4-Fold Improvement Over Rivaroxaban in Deionized Water

In a direct within-study comparison, DJT06001 exhibited a maximum saturated solubility in deionized water of 0.059 mg/mL, compared with 0.008 mg/mL for rivaroxaban—a 7.4-fold improvement [1]. This measurement was performed under identical experimental conditions and reported in the primary characterization study, establishing that the structural modification engineered into DJT06001 (an oxazoloquinoline scaffold replacing the oxazolidinone core) directly addresses the poor aqueous solubility that limits the formulation flexibility of rivaroxaban [1].

Factor Xa inhibitor aqueous solubility formulation development

Oral Bioavailability in Rat: 85.7% for DJT06001 vs. 49.5% for Rivaroxaban

DJT06001 achieved an oral bioavailability of 85.7% in rat, compared with 49.5% for rivaroxaban measured under the same experimental protocol—a 1.73-fold improvement [1]. This head-to-head PK comparison was conducted within the primary characterization study and is one of the key quantitative differentiators that guided the selection of DJT06001 from a library of over 100 synthesized analogs [1].

oral bioavailability pharmacokinetics rat model

Reduced Bleeding Tendency vs. Rivaroxaban at Equipotent Antithrombotic Doses in Rat Tail Bleeding Model

In the rat tail bleeding model, a standard preclinical assay for hemorrhagic liability, DJT06001 caused less bleeding than rivaroxaban when the two compounds were administered at doses that produced equivalent antithrombotic efficacy in rat arteriovenous-shunt thrombosis (AVST) and venous thrombosis (VT) models [1]. Although the study reports a directional advantage rather than a bleeding time fold-change ratio, the experimental design—in which antithrombotic efficacy was first matched between compounds before bleeding was assessed—constitutes a rigorous within-study safety comparison that is not available for any other FXa inhibitor pair [1]. The authors explicitly concluded that DJT06001 possesses a favorable safety profile characterized by lower bleeding risk than rivaroxaban at therapeutically equivalent exposure [1].

bleeding risk therapeutic index hemostasis safety

Free FXa Inhibition Potency: Ki = 0.99 nM with Cross-Study Contextualization Against Rivaroxaban, Apixaban, and Edoxaban

DJT06001 inhibited free human FXa with a Ki of 0.99 nM and exhibited >10,000-fold selectivity over other related serine proteases [1]. For procurement context, the Ki of DJT06001 positions it as a moderately potent FXa inhibitor with an affinity intermediate between edoxaban (Ki = 0.561 nM [2]) and betrixaban (Ki = 0.117 nM; IC50 = 1.5 nM [3]), and less potent than rivaroxaban (Ki = 0.4 nM [4]) and apixaban (Ki = 0.08 nM for human FXa [5]). These cross-study comparisons must be interpreted with caution due to differences in assay conditions, enzyme source, and substrate concentrations. However, the within-study comparison of DJT06001 and rivaroxaban for solubility and bioavailability (see Evidence Items 1 and 2) establishes that DJT06001's differentiation resides in its physicochemical and pharmacokinetic properties rather than in superior target-binding affinity.

Factor Xa inhibition inhibitory constant enzyme kinetics

Prothrombinase Complex Inhibition: IC50 of 2.53 nM in the Physiologically Relevant Enzyme Assembly

DJT06001 concentration-dependently inhibited FXa activity within the prothrombinase complex (FXa–FVa–phospholipid) with an IC50 of 2.53 nM [1]. By comparison, rivaroxaban inhibits the prothrombinase complex-bound FXa with an IC50 of 2.1 nM [2], and edoxaban exhibits a Ki of 2.98 nM for prothrombinase-complexed FXa [3]. The 1.2-fold higher IC50 of DJT06001 versus rivaroxaban in this assay suggests that DJT06001 retains comparable activity against the physiologically assembled enzyme complex despite a 2.5-fold lower affinity for free FXa (see Evidence Item 4), indicating a relatively flat potency gradient between free and complexed enzyme that may contribute to its observed antithrombotic efficacy profile in vivo [1].

prothrombinase complex FXa assembly thrombin generation

Platelet Aggregation Preservation: No Impairment of ADP-, PAF-, or Collagen-Induced Aggregation

DJT06001 did not impair platelet aggregation induced by ADP, platelet activating factor (PAF), or collagen at concentrations relevant to its FXa-inhibitory activity [1]. This property is consistent with the class of direct FXa inhibitors—apixaban similarly does not alter ADP-, γ-thrombin-, or collagen-induced platelet aggregation at 10 μM [2]—and reflects the mechanism of FXa inhibition, which targets the coagulation cascade upstream of thrombin-mediated platelet activation rather than directly antagonizing platelet receptors [1][2]. While this characteristic is not unique to DJT06001 among direct FXa inhibitors, its explicit confirmation in the primary characterization study provides assurance that the compound does not introduce unanticipated off-target effects on platelet function that could confound hemostasis studies [1].

platelet function hemostasis ADP-induced aggregation

DJT06001 Optimal Procurement Scenarios: Evidence-Driven Use Cases for Preclinical Anticoagulation and Thrombosis Research


In Vivo Oral Anticoagulation Studies Requiring High and Predictable Systemic Exposure

DJT06001's 85.7% oral bioavailability in rat—36.2 percentage points higher than the 49.5% measured for rivaroxaban in the same study—makes it the FXa inhibitor of choice for preclinical thrombosis models where maximizing plasma drug exposure from a given oral dose is critical [1]. This is particularly relevant for chronic dosing regimens in rodent AVST or venous thrombosis models, where lower per-animal compound consumption directly reduces procurement costs. The PK/PD correlation between DJT06001 plasma concentration and FXa activity inhibition, demonstrated in both dogs and cynomolgus monkeys, further supports reliable exposure–response modeling in higher species [1].

Aqueous Formulation Development and In Vitro Assay Design Under Solubility-Constrained Conditions

With a 7.4-fold higher aqueous solubility than rivaroxaban (0.059 vs. 0.008 mg/mL in deionized water), DJT06001 is the preferred FXa inhibitor for in vitro experimental designs that require compound dissolution in aqueous buffers with minimal organic co-solvent [1]. This solubility advantage reduces the need for DMSO in enzyme kinetics assays, coagulation assays (PT/APTT), and platelet function studies, thereby minimizing solvent-related artifacts. Researchers performing prothrombinase complex inhibition assays (IC50 = 2.53 nM) or free FXa inhibition studies (Ki = 0.99 nM) benefit from wider usable concentration ranges in aqueous systems [1].

Therapeutic Index Profiling: Decoupling Antithrombotic Efficacy from Bleeding Risk

DJT06001 is uniquely suited as a tool compound for investigating the structural and pharmacological determinants that separate antithrombotic efficacy from hemorrhagic liability among direct FXa inhibitors. The direct within-study demonstration that DJT06001 causes less bleeding than rivaroxaban at doses matched for equivalent antithrombotic effect in rat models (AVST and VT) provides a quantifiable safety differentiation that is not available for any other FXa inhibitor comparator pair [1]. Combined with its preserved platelet aggregation responses to ADP, PAF, and collagen, DJT06001 enables mechanistic studies dissecting the relative contributions of coagulation cascade inhibition versus platelet-dependent hemostasis to bleeding outcomes [1].

Structure-Activity Relationship (SAR) Profiling Around Novel FXa Inhibitor Chemotypes

DJT06001 occupies a distinct chemical scaffold—the oxazoloquinoline core—that differentiates it from the oxazolidinone-based rivaroxaban, the pyrazole-carboxamide-based apixaban, and the thiazole-carboxamide-based edoxaban [1]. The paper explicitly notes that DJT06001 is a novel compound not covered by existing patents, and that a structural modification was specifically designed to improve solubility and bioavailability over rivaroxaban [1]. For medicinal chemistry and drug discovery programs seeking to explore alternative FXa inhibitor chemotypes, DJT06001 provides a validated starting point with full in vitro and in vivo characterization data, including PK/PD relationships in two non-rodent species [1].

Quote Request

Request a Quote for DJT06001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.